6-Bromoimidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 6th position and an amine group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method is a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . Another approach involves the use of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene to promote C–C bond cleavage and cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Reagents like TBHP and iodine are used to promote cyclization and further functionalization.
Major Products Formed:
- Substituted imidazo[1,2-a]pyridines with various functional groups depending on the nucleophile used.
- Cyclized products with additional heterocyclic rings .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-3-amine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridines have been shown to act at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis . These interactions suggest potential roles in cell cycle regulation and anticancer activity.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but without the bromine atom.
3-Bromoimidazo[1,2-a]pyridine: Another derivative with bromine at a different position.
Uniqueness: 6-Bromoimidazo[1,2-a]pyridin-3-amine is unique due to the specific positioning of the bromine atom and the amine group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions in biological systems and makes it a valuable scaffold for drug development .
Biological Activity
6-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a unique fused imidazo-pyridine ring system, characterized by a bromine atom at the 6th position and an amine group at the 3rd position. The structural uniqueness of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
- Chemical Formula : C7H6BrN3
- CAS Number : 705262-55-1
- Molecular Weight : 200.04 g/mol
The precise mechanism of action for this compound is not fully understood. However, it is believed to influence several molecular pathways, particularly in cancer biology. Some studies suggest that it may interact with proteins involved in cell cycle regulation and apoptosis, impacting the G1-S transition and promoting DNA synthesis through modulation of the E2F transcriptional program .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound and its derivatives:
- Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma), MDA-MB-231 (breast cancer), and A549 (lung cancer). For instance, compounds derived from this scaffold demonstrated half-maximal inhibitory concentrations (IC50) ranging from 25 µM to over 700 µM depending on their structure and substituents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1a | HeLa | >150 |
1b | HeLa | 25 |
1f | MDA-MB-231 | 6.25 |
1d | MDA-MB-231 | 25 |
Antimicrobial Activity
In addition to anticancer properties, studies have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For example, derivatives have been tested against Trypanosoma cruzi and Leishmania donovani, showing promising results in inhibiting these parasites in vitro .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on their structural modifications. The presence of different substituents at various positions on the imidazo-pyridine ring can significantly enhance or reduce their biological efficacy:
- Substituents : The nature of substituents at the C6 position has been shown to influence activity against Rab geranylgeranyl transferase (RGGT), an important target in cancer therapy. For instance, certain phosphonocarboxylate derivatives exhibited high cytotoxicity with IC50 values below 150 µM against HeLa cells .
Case Studies
A notable study synthesized a series of phosphonocarboxylate derivatives based on the imidazo[1,2-a]pyridine scaffold. The most active compounds were evaluated for their ability to inhibit RGGT and showed significant cytotoxicity in HeLa cells. The study highlighted that structural variations led to diverse biological outcomes, emphasizing the importance of SAR in drug design .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSBYVUIXGOCGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651736 |
Source
|
Record name | 6-Bromoimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705262-55-1 |
Source
|
Record name | 6-Bromoimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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